1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-3-4-13-20-15-5-7-16(8-6-15)21(18,19)17-11-9-14(2)10-12-17/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZMCNRVBHPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-butoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and properties between 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine and analogous compounds:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The 4-butoxyphenyl group in the target compound increases membrane permeability compared to shorter alkoxy chains (e.g., ethoxy or methoxy) or methyl groups . However, this may reduce aqueous solubility, a trade-off critical for drug bioavailability.
- Electronic Effects : The electron-donating butoxy group contrasts with electron-withdrawing groups (e.g., nitro in 1-[(4-nitrophenyl)sulfanylmethyl]piperidine), influencing reactivity and binding interactions .
- Metabolic Stability : The 4-methyl group on the piperidine ring may enhance metabolic stability by sterically hindering oxidation compared to unsubstituted piperidines .
Biological Activity
1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The compound has the following chemical structure:
- Chemical Formula : CHNOS
- CAS Number : 313250-85-0
Synthesis Method
This compound is synthesized through the reaction of 4-methylpiperidine with 4-butoxybenzenesulfonyl chloride. This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene, and bases such as triethylamine or sodium hydroxide to neutralize hydrochloric acid byproducts.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth, potentially through mechanisms similar to those of traditional sulfonamides, which mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase.
- Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties, with varying efficacy against different cancer cell lines.
Anticancer Studies
A notable study assessed the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HCT-116 | 25 |
| Parent Compound | HCT-116 | 85 |
| Derivative A | HepG-2 | 2.5 |
These results suggest that modifications to the original structure can enhance bioactivity against specific cancer types .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Further research is necessary to elucidate these pathways fully .
Case Study: In Vitro Anticancer Efficacy
In a controlled study, this compound was tested alongside other sulfonamide derivatives. The findings demonstrated that while the parent compound exhibited moderate activity against HCT-116 cells, several synthesized derivatives showed enhanced potency, achieving IC values significantly lower than the parent compound.
This suggests that structural modifications can lead to improved therapeutic agents in the fight against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
